Defined Synthetic Role as Intermediate (XI) in the Bisagni Route to Retelliptine: Documented Pathway Specificity
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is unambiguously identified as intermediate (XI) in the published Bisagni synthetic route to retelliptine (CAS 72238-02-9) and 9-methoxyellipticine [1]. In this route, the azide (XI) is prepared from the corresponding acrylic acid (X) via reaction with ethyl chloroformate and sodium azide in acetone, then thermally cyclized in diphenyl ether at 250 °C with tributylamine to afford 9-methoxy-5,11-dimethyl-1,2-dihydro-6H-pyrido[4,3-b]carbazol-1-one (XII) [2]. The acrylic acid precursor (CAS 72237-86-6; C₁₈H₁₇NO₃; MW 295.33) lacks the azide moiety and cannot undergo this cyclization, while the cyclized product (CAS 72237-94-6; C₁₈H₁₆N₂O₂; MW 292.33) has already lost the azide functionality . The target azide thus occupies an irreplaceable position in the reaction sequence that is documented in peer-reviewed literature (J. Chem. Soc., Perkin Trans. 1, 1979) and in patent filings (EP 0010029; US 5605904) [1][2].
| Evidence Dimension | Synthetic role and functional group identity in ellipticine synthesis pathway |
|---|---|
| Target Compound Data | Acyl azide (XI): contains reactive –C(O)N₃ group; undergoes thermal cyclization to pyridocarbazolone; CAS 72237-90-2; C₁₈H₁₆N₄O₂; MW 320.35 |
| Comparator Or Baseline | Carboxylic acid (X): contains –COOH group; no cyclization capability; CAS 72237-86-6; C₁₈H₁₇NO₃; MW 295.33. Cyclized product (XII): pyridocarbazolone; azide already consumed; CAS 72237-94-6; C₁₈H₁₆N₂O₂; MW 292.33 |
| Quantified Difference | The azide (XI) is the only intermediate in the sequence bearing the thermolabile –C(O)N₃ group essential for D-ring formation. The acrylic acid (X) differs by replacement of –N₃ with –OH (Δ MW = 25.02 Da) and cannot cyclize. The product (XII) differs by loss of N₂ (Δ MW = 28.01 Da) and is the post-cyclization species. |
| Conditions | Synthetic route: (X) + ClCO₂Et + NaN₃ → (XI); (XI) + Bu₃N, Ph₂O, 250 °C → (XII). Route published in J. Chem. Soc., Perkin Trans. 1, 1979 and EP 0010029. |
Why This Matters
For procurement decisions, the azide (XI) is the only intermediate that provides the azidocarbonyl reactivity required for the key cyclization step; purchasing the acid or the cyclized product would stall the synthesis at different points.
- [1] Lhoste, J.-M.; Bisagni, E.; Rivalle, C.; Ducrocq, C.; Civier, A. Synthesis of 1-substituted ellipticines by a new route to pyrido[4,3-b]carbazoles. J. Chem. Soc., Perkin Trans. 1, 1979, 1706–1711. View Source
- [2] Drug Synthesis Database (yaozh.com). Intermediate (XI): (Z)-1-Azido-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)-2-propen-1-one. Synthetic route to retelliptine. Ref: J. Chem. Soc., Perkin Trans. 1, 1979; EP 0010029; Drugs Fut 1994, 19(2), 122. View Source
